Rifampicin impurities4

Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Formulations

The control of impurities in APIs and finished pharmaceutical products is a paramount challenge within the pharmaceutical industry, directly impacting the quality, safety, and efficacy of medications. pharmaguru.co Impurities can originate from various sources, including raw materials, synthetic processes, manufacturing equipment, and degradation of the API during storage. pharmaguru.cograce.com Even at trace levels, these unwanted chemicals can alter the pharmacological properties of the API, potentially leading to adverse effects, toxicity, or even carcinogenic, mutagenic, or teratogenic outcomes. oceanicpharmachem.combiomedres.us

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with international guidelines like those from the International Council for Harmonisation (ICH), have established strict limits on acceptable impurity levels. longdom.orgtandfonline.com Adherence to these standards is a non-negotiable requirement for drug approval and market access. longdom.org Impurity profiling serves as a crucial quality control tool, providing vital data on the identity, quantity, and potential toxicity of impurities. globalpharmatek.combenthamdirect.com This information is instrumental in optimizing manufacturing processes to minimize impurity formation and establishing appropriate storage conditions and shelf life for the final product. globalpharmatek.com

The continuous advancement in analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), has significantly improved the ability to detect, identify, and quantify impurities, even at very low concentrations. oceanicpharmachem.comtandfonline.com This analytical rigor is fundamental to validating manufacturing processes and ensuring the consistent production of high-quality, safe, and effective pharmaceuticals. globalpharmatek.com

Overview of Rifampicin (B610482) as a Pharmaceutical Compound and Its Purity Requirements

Rifampicin, a semi-synthetic antibiotic belonging to the rifamycin (B1679328) class, is a cornerstone in the treatment of several bacterial infections. tandfonline.comnih.gov It is derived from Amycolatopsis rifamycinica and functions by inhibiting bacterial DNA-dependent RNA polymerase. nih.govpharmaffiliates.com The molecular formula of Rifampicin is C43H58N4O12, and its molecular weight is 822.94 g/mol . sigmaaldrich.comlgcstandards.com

Given its critical therapeutic role, the purity of Rifampicin is of utmost importance. Various pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide detailed monographs that specify the acceptable limits for impurities in both the bulk drug substance and finished pharmaceutical formulations. oceanicpharmachem.comsigmaaldrich.comsigmaaldrich.com These standards are in place to ensure that the final product is safe and effective for patient use.

The manufacturing process and subsequent storage can lead to the formation of several known impurities. Degradation can occur through hydrolysis under acidic conditions or oxidation in alkaline solutions. tandfonline.comresearchgate.net Poorly synthesized or improperly stored Rifampin may contain various degradation products and impurities. nih.gov

Some of the commonly identified impurities associated with Rifampicin include:

Rifampicin Quinone: Formed through the oxidation of Rifampicin. tandfonline.comnih.gov It is a primary degradation product and its presence is an indicator of poor quality. nih.gov

3-Formylrifamycin SV: A precursor in the synthesis of Rifampicin that can remain as an impurity. tandfonline.com It can also be formed by the hydrolysis of Rifampicin under acidic conditions. tandfonline.com

Rifampicin N-Oxide: Another oxidation product of Rifampicin. pharmaffiliates.comnih.gov

25-Desacetylrifampin: Can be present as an impurity arising from solvolysis and is also a major metabolite in humans. tandfonline.comnih.gov

Rifamycin SV: A key intermediate in the synthesis of Rifampicin. nih.gov

1-Methyl-4-nitrosopiperazine (B99963) (MNP): A genotoxic nitrosamine (B1359907) impurity that can form during the manufacturing process. researchgate.netfda.gov

The control of these impurities to within their specified limits is a critical aspect of Rifampicin production and quality control.

Scope and Research Imperatives in Rifampicin Impurity Analysis

The analysis of Rifampicin impurities is a dynamic area of research, driven by the need for more sensitive, rapid, and efficient analytical methods. The primary goal is to ensure the quality and safety of Rifampicin-containing products by accurately identifying and quantifying any impurities present.

A significant focus of current research is the development and validation of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and quantification of Rifampicin and its related impurities. tandfonline.comnih.gov Reverse-phase HPLC methods have been developed to separate Rifampicin from its major degradation products. tandfonline.com

More recently, Supercritical Fluid Chromatography (SFC) has emerged as a novel and efficient alternative to conventional reversed-phase liquid chromatography (RPLC) for Rifampicin impurity analysis. nih.gov SFC offers advantages such as faster analysis times and better resolution for certain impurities. nih.gov

Furthermore, the detection and control of genotoxic impurities, such as 1-methyl-4-nitrosopiperazine (MNP), have become a major research imperative. researchgate.net The potential for these impurities to be harmful even at very low levels necessitates the development of highly sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for their determination at parts-per-million (ppm) levels. researchgate.netfda.gov

Ongoing research also investigates the degradation pathways of Rifampicin under various stress conditions to better understand impurity formation. researchgate.netnih.gov This knowledge is crucial for developing stable formulations and establishing appropriate storage and handling procedures. The development of environmentally friendly degradation processes for Rifampicin is also an area of interest, aiming to mitigate the environmental impact of antibiotic residues. chemistryviews.org

The following table summarizes key impurities of Rifampicin and the analytical techniques used for their detection:

| Impurity Name | Formation/Source | Common Analytical Techniques |

| Rifampicin Quinone | Oxidation of Rifampicin tandfonline.comnih.gov | HPLC tandfonline.comresearchgate.net, LC-MS nih.gov |

| 3-Formylrifamycin SV | Synthesis precursor, Hydrolysis of Rifampicin tandfonline.com | HPLC tandfonline.comresearchgate.net |

| Rifampicin N-Oxide | Oxidation of Rifampicin pharmaffiliates.comnih.gov | SFC nih.gov, HPLC researchgate.net |

| 25-Desacetylrifampin | Solvolysis tandfonline.com | HPLC tandfonline.com |

| Rifamycin SV | Synthesis intermediate nih.gov | SFC nih.gov, HPLC researchgate.net |

| 1-Methyl-4-nitrosopiperazine (MNP) | Manufacturing process researchgate.netfda.gov | LC-MS/MS researchgate.netfda.gov |

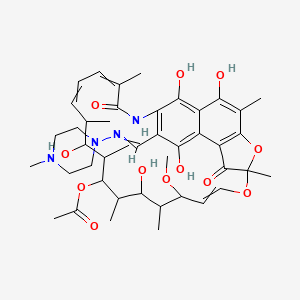

Structure

2D Structure

Properties

Molecular Formula |

C43H58N4O12 |

|---|---|

Molecular Weight |

822.9 g/mol |

IUPAC Name |

[2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55) |

InChI Key |

LIHVNNJVNAODFP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |

Origin of Product |

United States |

Classification and Origin of Rifampicin Impurities

Degradation Products of Rifampicin (B610482)

The impurities of rifampicin are chiefly products of its degradation. These degradation products can be categorized based on the chemical process that leads to their formation.

Oxidative Degradation Impurities

Oxidative degradation is a significant pathway for rifampicin decomposition, particularly in the presence of oxygen. This process can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Rifampicin Quinone is a major product of the nonenzymatic autoxidation of rifampicin. nih.gov The formation of RQ involves the oxidation of the hydroquinone (B1673460) ring in the rifampicin molecule to a quinone structure. nih.gov This transformation is known to occur spontaneously when rifampicin is dissolved in aqueous solutions and can be accelerated under alkaline conditions (pH 7.5 to 9.0) in the presence of oxygen. scielo.brscielo.br The conversion of rifampicin to RQ is also influenced by temperature. nih.gov

Key Research Findings on Rifampicin Quinone:

Formation: Enzymatic oxidation using bacterial CotA-laccase has also been shown to produce rifampicin quinone as the main product. chemistryviews.org

Chemical Properties: The change from a hydroquinone to a quinone structure in RQ alters its biochemical properties. nih.gov

Table 1: Physicochemical Properties of Rifampicin Quinone (RQ)

| Property | Value |

|---|---|

| Molecular Formula | C43H56N4O12 |

| Molecular Weight | 820.92 g/mol |

| CAS Number | 13983-13-6 |

| Appearance | Data not available |

| Solubility | Data not available |

Rifampicin N-oxide is another significant oxidative degradation impurity. It is formed by the N-oxidation of the piperazine (B1678402) ring in the rifampicin molecule. RNO is recognized as a metabolite of rifampicin. researchgate.netchemicalbook.com

Key Research Findings on Rifampicin N-oxide:

Formation: The formation of RNO is a result of the oxidation of the tertiary amine in the piperazinyl-imino side chain.

Identification: It is listed as a known impurity and metabolite of rifampicin in various pharmacopeial and chemical databases. synzeal.com

Table 2: Physicochemical Properties of Rifampicin N-oxide (RNO)

| Property | Value |

|---|---|

| Molecular Formula | C43H58N4O13 |

| Molecular Weight | 838.9 g/mol |

| CAS Number | 51963-55-4 |

| Appearance | Red to Dark Red Solid |

| Storage | -20°C Freezer, Under inert atmosphere |

Hydrolytic Degradation Impurities

Hydrolysis is a chemical process in which a molecule of water breaks one or more chemical bonds. Rifampicin is susceptible to hydrolysis, particularly under acidic conditions.

Photolytic Degradation Impurities

Rifampicin is known to be sensitive to light. Photolytic degradation occurs when the drug is exposed to light, leading to the formation of various degradation products. While rifampicin in the solid state is relatively stable to light exposure, its solutions are more prone to photolytic degradation. researchgate.net

Studies on the photocatalytic degradation of rifampicin using catalysts like zinc oxide (ZnO) and titanium dioxide (TiO2) under solar or UV irradiation have been conducted. nih.govresearchgate.net These studies indicate that the degradation process involves the generation of reactive oxygen species, such as hydroxyl radicals, which then attack the rifampicin molecule. rsc.org However, the specific chemical structures of the impurities formed solely through photolysis without a catalyst are less commonly detailed in readily available literature. The process is complex and can lead to a variety of degradation products.

Specific Named Degradants (e.g., 3-Formylrifamycin SV, 25-Desacetylrifampicin)

Beyond the general categories of degradation, specific named impurities of rifampicin have been well-characterized.

3-Formylrifamycin SV

3-Formylrifamycin SV is a key hydrolytic degradation product of rifampicin. It is formed, along with 1-amino-4-methylpiperazine (B1216902), when rifampicin undergoes hydrolysis in acidic solutions. scielo.brscielo.br This degradation is of particular concern as it can be accelerated in the presence of other drugs, such as isoniazid. The formation of this poorly soluble compound is believed to contribute to the reduced bioavailability of rifampicin. researchgate.net

Key Research Findings on 3-Formylrifamycin SV:

Formation: It is a product of the acid-catalyzed hydrolysis of the imine bond in the rifampicin molecule. scielo.brscielo.br

Significance: It is also a crucial intermediate in the synthesis of rifampicin derivatives. researchgate.net

Table 3: Physicochemical Properties of 3-Formylrifamycin SV

| Property | Value |

|---|---|

| Molecular Formula | C38H47NO13 |

| Molecular Weight | 725.78 g/mol |

| CAS Number | 13292-22-3 |

| Appearance | Data not available |

| Solubility | Data not available |

25-Desacetylrifampicin

25-Desacetylrifampicin is the major and biologically active metabolite of rifampicin in humans. It is formed through the deacetylation of rifampicin at the 25-position. The metabolism of rifampicin to 25-desacetylrifampicin is a rapid process. researchgate.netfarmaciajournal.com

Key Research Findings on 25-Desacetylrifampicin:

Formation: This metabolite is a result of enzymatic deacetylation in the body. bohrium.com

Pharmacokinetics: The appearance of 25-desacetylrifampicin in plasma occurs after the absorption and metabolism of the parent drug. researchgate.netfarmaciajournal.com

Table 4: Physicochemical Properties of 25-Desacetylrifampicin

| Property | Value |

|---|---|

| Molecular Formula | C41H56N4O11 |

| Molecular Weight | 780.916 g/mol |

| CAS Number | 16783-99-6 |

| Appearance | Data not available |

| Solubility | Data not available |

Process-Related Impurities from Rifampicin Synthesis

The synthesis of Rifampicin is a multi-step chemical process that can generate various impurities. These are broadly categorized as by-products, residual starting materials and intermediates, and solvent-related impurities.

Synthetic By-products (e.g., Rifamycin (B1679328) SV, 1-amino-4-methylpiperazine)

During the synthesis of Rifampicin, which is a semi-synthetic derivative of rifamycin, several by-products can be formed. metoree.com The synthesis often starts from Rifamycin S, which itself is produced from Rifamycin SV. wikipedia.orggoogle.com Incomplete conversion or side reactions can lead to the presence of these precursors in the final product. Other known process-related impurities and degradation products include Rifampicin Quinone, Rifampicin N-Oxide, and 3-Formylrifamycin SV. nih.gov

One of the key reactions in Rifampicin synthesis involves reacting 3-formylrifamycin SV with 1-amino-4-methylpiperazine. googleapis.com While 1-amino-4-methylpiperazine is a reagent, its derivatives or unreacted traces can contribute to the impurity profile. google.comdoaj.org

Residual Starting Materials and Intermediates

The manufacturing process for Rifampicin may leave behind unreacted starting materials and intermediate compounds. Key reactants such as Rifamycin S and 1-amino-4-methylpiperazine are potential residual impurities if the reaction does not proceed to completion or if purification steps are inadequate. google.comgoogleapis.com The presence of these residuals is a critical quality attribute that must be controlled within strict limits.

Specific Impurity Classes of Regulatory and Analytical Concern

Certain classes of impurities are of heightened concern due to their potential to be harmful even at trace levels. These include nitrosamines and other genotoxic impurities, which are subject to stringent regulatory control.

Nitrosamine (B1359907) Impurities (e.g., 1-Methyl-4-Nitrosopiperazine (B99963) (MNP), 1-Cyclopentyl-4-Nitrosopiperazine (CPNP))

In recent years, N-nitrosamine impurities have become a major focus for global regulatory authorities. researchgate.net In Rifampicin, the specific nitrosamine impurity identified is 1-Methyl-4-Nitrosopiperazine (MNP). who.inthsa.gov.sg This impurity is not to be confused with 1-Cyclopentyl-4-Nitrosopiperazine (CPNP), which has been found in the related drug Rifapentine. treatmentactiongroup.orgfda.govilepfederation.org

The formation of MNP in Rifampicin is believed to originate from the synthesis process, potentially through the nitrosation of residual 1-amino-4-methylpiperazine or its derivatives. researchgate.netnih.gov It can also be formed through the oxidative degradation of the Rifampicin molecule itself. doaj.orgnih.gov Due to the potential carcinogenic risk associated with nitrosamines, regulatory agencies have established acceptable intake (AI) limits for their presence in drug products. treatmentactiongroup.org The U.S. Food and Drug Administration (FDA) has set an acceptable intake limit for MNP in Rifampicin at 0.16 parts per million (ppm). fda.govraps.org However, to prevent drug shortages of this essential medicine, the agency has temporarily allowed manufacturers to distribute Rifampicin containing MNP below 5 ppm. fda.govraps.org

Genotoxic Impurities

Genotoxic impurities (GTIs) are substances that have the potential to damage DNA, which can lead to mutations and potentially cancer. frontiersin.orgnih.gov Because they pose a significant safety risk, GTIs are controlled at much lower levels than conventional impurities. The International Council on Harmonisation (ICH) M7 guideline classifies N-nitrosamines as a "cohort of concern" due to their high carcinogenic potency. frontiersin.org

Therefore, 1-Methyl-4-Nitrosopiperazine (MNP) is considered a significant genotoxic impurity in Rifampicin. doaj.orgnih.govresearchgate.net Research has also been conducted to identify other potential genotoxic impurities that may arise from the synthesis of Rifampicin. nih.gov Studies have investigated analytical methods to detect impurities like 1-amino-4-methylpiperazine and 25-deacetyl-23-acetyl-rifampicin, highlighting the importance of rigorous quality control strategies to ensure product safety. nih.gov The control of such impurities is a critical aspect of pharmaceutical development and manufacturing to minimize any potential long-term risk to patients.

| Impurity Name | Classification | Notes |

|---|---|---|

| 1-Methyl-4-Nitrosopiperazine (MNP) | Genotoxic Impurity (N-nitrosamine) | Classified as a "cohort of concern"; formed during synthesis or degradation. nih.govfrontiersin.org |

| 1-amino-4-methylpiperazine | Potential Genotoxic Impurity | A starting material in the synthesis process. nih.gov |

| 25-deacetyl-23-acetyl-rifampicin | Potential Genotoxic Impurity | An impurity whose structure has been confirmed via various analytical techniques. nih.gov |

Analytical Methodologies for Rifampicin Impurity Profiling and Quantification

Chromatographic Separation Techniques

Chromatography is the most widely used technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. ijprajournal.com High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC) are powerful tools for the comprehensive analysis of Rifampicin (B610482) and its related substances. ijprajournal.comdaneshyari.com

HPLC, especially in its reversed-phase mode, is the conventional and most extensively utilized method for impurity profiling of Rifampicin. ijprajournal.comdaneshyari.com Its versatility, robustness, and wide range of available stationary and mobile phases make it ideal for separating a diverse range of impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical technique for the quality control of Rifampicin. Method development focuses on achieving optimal separation between the main component and its various impurities, such as Rifampicin Quinone (RQ), Rifampicin N-Oxide (RNO), Rifamycin (B1679328) SV (SV), and 3-Formylrifamycin SV (3-FR). nih.gov

Optimization of RP-HPLC methods involves the careful selection of a stationary phase, mobile phase composition, pH, and detector wavelength. C18 and RP-2 columns are commonly used stationary phases. nih.govresearchgate.net Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403), formate (B1220265), or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.netresearchgate.net The ratio of these components can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve efficient separation of all compounds. researchgate.net

For instance, a rapid and sensitive method utilized a C18 monolithic column with a mobile phase composed of methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v). nih.gov This method achieved a total run time of less than 11 minutes for Rifampicin and four of its related compounds, a significant improvement over older methods that used particle-packed columns. nih.gov Another established method employed a reverse phase RP-2 column with a mobile phase of 48% methanol, 5% tetrahydrofuran, and 47% 0.05 M ammonium (B1175870) formate, with detection at 254 nm.

The following table summarizes various RP-HPLC conditions reported for the analysis of Rifampicin and its impurities.

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Separated Impurities | Reference |

|---|---|---|---|---|---|

| C18 Monolithic | Methanol:Acetonitrile:Monopotassium Phosphate (0.075M):Citric Acid (1.0M) (28:30:38:4 v/v) | 2.0 | 254 | RQ, RNO, SV, 3-FR | nih.gov |

| RP-2 | Methanol:Tetrahydrofuran:Ammonium Formate (0.05M) (48:5:47 v/v) | 2.0 | 254 | 3-Formylrifamycin SV, Rifampin Quinone, 25-Desacetylrifampin | |

| C18 (Luna) | Acetate (B1210297) Buffer (pH 4.5):Acetonitrile (60:40 v/v) | 1.0 | 254 | Rifampicin Quinone | |

| Kromasil C18 | Gradient of Acetonitrile and Phosphate Buffer | 1.5 | 238 | 3-Formylrifamycin | researchgate.net |

While RP-HPLC is the dominant mode of separation for Rifampicin, Normal-Phase HPLC (NP-HPLC) offers an alternative selectivity that can be useful for separating isomers or highly polar or non-polar compounds that are poorly retained or eluted in reversed-phase systems. However, in the reviewed scientific literature, specific applications of NP-HPLC for the routine analysis of Rifampicin impurities are not widely reported. The preference for aqueous-organic mobile phases in RP-HPLC for dissolving Rifampicin and its common impurities contributes to its prevalence.

Rifampicin is a complex molecule with nine stereogenic centers, giving it a distinct three-dimensional structure. nih.gov This inherent chirality means that stereoisomeric impurities, such as geometric (E/Z) isomers, can potentially form during synthesis or degradation. These isomers have identical chemical formulas and connectivity but differ in the spatial arrangement of atoms, which can lead to different pharmacological and toxicological profiles. wvu.edu

Chiral HPLC is a specialized technique used to separate enantiomers and other stereoisomers. unife.it This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each isomer, leading to their separation. chromatographyonline.com While the potential for stereoisomeric impurities in Rifampicin exists, and the molecule itself has been evaluated as a chiral selector in other analytical techniques, the application of specific Chiral HPLC methods for the routine profiling and quantification of its stereoisomeric impurities is not extensively documented in the available literature. nih.gov The development of such methods would be crucial if different stereoisomers are found to have an impact on the drug's safety or efficacy.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology offers substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. For Rifampicin impurity profiling, UHPLC allows for much faster analysis times without compromising the quality of separation.

A UPLC-MS/MS method has been developed for the simultaneous quantification of Rifampicin, its metabolite 25-desacetylrifampicin, and the degradation products Rifampicin Quinone and 3-Formyl-rifampicin. This method employs a core-shell C18 column and gradient elution, achieving a total chromatographic run time of just 2.4 minutes. The enhanced speed makes UHPLC particularly suitable for high-throughput analysis in quality control environments.

The following table details an example of UHPLC conditions used for Rifampicin analysis.

| Stationary Phase | Mobile Phase | Elution Mode | Total Run Time (min) | Separated Compounds | Reference |

|---|---|---|---|---|---|

| Kinetex Polar C18 (2.6 µm) | A: 5mM Ammonium Acetate + 0.1% Formic Acid in Water B: Acetonitrile + 0.1% Formic Acid | Gradient | 2.4 | Rifampicin, 25-desacetylrifampicin, Rifampicin Quinone, 3-Formyl-rifampicin |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to liquid chromatography for pharmaceutical analysis. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique provides separations with high efficiency and speed, often superior to HPLC. daneshyari.com

A novel SFC method was developed for the separation and determination of impurities in Rifampicin, demonstrating significant advantages over conventional RPLC methods. daneshyari.comnih.gov The separation of Rifampicin and impurities including RQ, RNO, SV, and 3-FR was achieved in under 4 minutes using a packed diol column. daneshyari.comsigmaaldrich.com This represents a substantial reduction in analysis time compared to typical HPLC methods. daneshyari.com Key advantages of SFC include unique selectivity, faster analysis, and reduced consumption of organic solvents, making it a greener and more cost-effective analytical technique. daneshyari.comsigmaaldrich.com

The table below outlines the conditions for a rapid SFC method.

| Stationary Phase | Mobile Phase | Modifier | Total Run Time (min) | Separated Impurities | Reference |

|---|---|---|---|---|---|

| Packed Diol | Supercritical CO₂ and Modifier | Methanol with 0.1% Ammonium Formate and 2% Water | < 4 | RQ, RNO, SV, 3-FR | daneshyari.comnih.govsigmaaldrich.com |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Impurity Screening

High-Performance Thin-Layer Chromatography (HPTLC) serves as a robust and cost-effective method for monitoring degradation products and impurities in Rifampicin. This technique is particularly useful for screening purposes and can quantify multiple components simultaneously.

Methodologies have been developed for the determination of key Rifampicin degradation products, such as Rifampicin Quinone and 25-desacetyl rifampicin. ijsr.netscispace.com These methods typically utilize silica (B1680970) gel 60 plates as the stationary phase. A common mobile phase composition for separating these impurities is a mixture of chloroform, methanol, and water (e.g., in an 80:20:2.5 v/v/v ratio). ijsr.netscispace.com After development, the separated bands are quantified using a densitometer (scanner) at specific wavelengths. For instance, Rifampicin Quinone is typically measured at 490 nm, while 25-desacetyl rifampicin is detected at 330 nm. ijsr.netscispace.com HPTLC methods offer good precision and can be validated for linearity, accuracy, and sensitivity, making them suitable for routine quality control. 182.160.97

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 HPTLC plate | ijsr.netscispace.com |

| Mobile Phase | Chloroform / Methanol / Water (80:20:2.5, v/v/v) | ijsr.netscispace.com |

| Detection Wavelengths | 490 nm for Rifampicin Quinone 330 nm for 25-desacetyl rifampicin | ijsr.netscispace.com |

| Application | Screening and quantification of degradation products | ijsr.net |

Hyphenated Techniques for Structural Elucidation and Precise Quantification

For the trace-level analysis required for genotoxic impurities like MNP, highly sensitive and specific hyphenated techniques are essential. Liquid chromatography coupled with mass spectrometry is the cornerstone for both precise quantification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for separating impurities from the API and providing mass information for identification. However, the analysis of trace-level nitrosamines in complex drug matrices like Rifampicin presents significant analytical challenges, most notably from matrix effects. usp.org Matrix effects can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. usp.org Therefore, method development often requires careful optimization of sample preparation, chromatographic conditions, and the use of internal standards to mitigate these effects and ensure method accuracy. usp.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely used technique for the determination of MNP in Rifampicin due to its exceptional sensitivity and selectivity. nih.govnih.gov This method operates in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition, thereby minimizing interferences from the matrix and other impurities.

Numerous LC-MS/MS methods have been developed and validated according to regulatory guidelines. nih.govnih.gov These methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the parts-per-billion (ppb) range, which is necessary to meet the stringent acceptable intake limits set by health authorities like the FDA. nih.govfrontiersin.org For instance, one validated method reported an LOD of 0.0067 ppm and an LOQ of 0.013 ppm for MNP in Rifampicin capsules. nih.govfrontiersin.org The validation process for these methods typically includes evaluation of specificity, linearity, accuracy, precision, and robustness. nih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Chromatography | UHPLC | mdpi.com |

| Column | InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm) | mdpi.com |

| Mobile Phase A | 10 mM ammonium formate in water, pH 9.0 | hsa.gov.sg |

| Sample Diluent | Methanol or 80% Methanol | mdpi.comhsa.gov.sg |

| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | hsa.gov.sg |

| Detection Mode | Multiple Reaction Monitoring (MRM) | frontiersin.org |

| LOD / LOQ | LOD: 0.0067 ppm / LOQ: 0.013 ppm | nih.gov |

| Recovery | ~87-100% | nih.govfrontiersin.org |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is another critical technique employed for the analysis of MNP. Unlike tandem mass spectrometry that relies on specific ion transitions, HRMS detects ions with high mass accuracy, allowing for the determination of the elemental composition of an analyte and its fragments. fda.gov This capability provides a high degree of confidence in the identification of the impurity.

The U.S. FDA has published a validated LC-ESI-HRMS method for the quantification of MNP in Rifampin (Rifampicin). fda.gov This method achieves high sensitivity by monitoring the accurate mass-to-charge ratio (m/z) of MNP's fragment ions. fda.gov The method was validated according to ICH Q2(R1) guidelines and demonstrated excellent performance, with an established LOD of 0.010 ppm and an LOQ of 0.017 ppm for MNP. fda.gov The use of HRMS is particularly valuable for confirmatory analysis and in situations where certified reference standards for specific product ion transitions are unavailable.

| Parameter | Value (for MNP) | Reference |

|---|---|---|

| Principle | Detection of high-mass-accuracy fragment ions | fda.gov |

| Ionization | Electrospray Ionization (ESI) | sci-hub.ru |

| LOD | 0.3 ng/mL (0.010 ppm) | fda.gov |

| LOQ | 0.5 ng/mL (0.017 ppm) | fda.gov |

| Linearity Range | 0.5 - 200 ng/mL (0.017 - 6.67 ppm) | fda.gov |

Spectroscopic Techniques for Impurity Characterization

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of unknown impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise chemical structure of organic molecules. Techniques such as 1H NMR, 13C NMR, and two-dimensional NMR (e.g., HMBC) provide detailed information about the connectivity of atoms within a molecule. frontiersin.org

In the context of Rifampicin impurities, NMR is used to unambiguously confirm the structure of degradation products formed during stability or forced degradation studies. mdpi.com For example, intensive 1D and 2D NMR analyses have been used to characterize the linearization and degradation products of Rifamycin derivatives. frontiersin.org By analyzing the chemical shifts, coupling constants, and correlation signals, researchers can piece together the exact structure of an impurity. frontiersin.orgresearchgate.net This information is vital for understanding degradation pathways and for synthesizing reference standards needed for quantitative analysis.

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is a valuable analytical technique for the identification and characterization of Rifampicin and its impurities. This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique "fingerprint" of the compound, allowing for its identification and the detection of any structural variations that may indicate the presence of impurities.

In the context of Rifampicin impurity profiling, FT-IR spectroscopy can be employed to:

Identify functional groups: The FT-IR spectrum of Rifampicin exhibits characteristic peaks corresponding to its various functional groups. For instance, the spectrum typically shows peaks for N-H stretching, C-H bonding, C=O (carbonyl), and C=C vibrations. mdpi.com Deviations from the standard spectrum or the appearance of new peaks can signal the presence of impurities with different functional groups.

Compare with reference standards: By comparing the FT-IR spectrum of a Rifampicin sample with that of a highly purified reference standard, it is possible to identify any discrepancies that may arise from impurities.

Characterize degradation products: FT-IR can be used to study the degradation of Rifampicin under various stress conditions (e.g., acid, base, heat). The changes in the spectral features can help in identifying the functional groups of the degradation products formed.

The fundamental vibrational patterns of different functional groups in Rifampicin can be observed at specific wavenumbers, as detailed in the table below. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3472 | N-H stretching | Amine |

| 2894 | C-H bonding | Alkyl |

| 1629 | C=O stretching | Carbonyl |

| 1478 | C=C double bond vibrations | Aromatic |

| 1379 | CH₂, C=C vibrations | Alkyl, Aromatic |

| 1059 | -CH, CO, C-H vibrations | Various |

| 987 | ≡C-H, C-H vibrations | Alkyne, Alkyl |

This table presents characteristic FT-IR absorption peaks for Rifampicin.

UV-Visible Spectrophotometry for Impurity Detection

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative analysis of pharmaceutical compounds, including Rifampicin. This method is based on the principle that molecules absorb light in the UV-Visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law.

For the detection of Rifampicin impurities, UV-Visible spectrophotometry can be applied in the following ways:

Quantitative Analysis: A simple and economical UV-spectrophotometric method can be developed and validated for the determination of Rifampicin in bulk and capsule form. ajpamc.com The maximum absorbance (λmax) for Rifampicin is typically observed around 337 nm. ajpamc.com

Derivative Spectrophotometry: First-derivative UV spectrophotometry can be employed to resolve overlapping spectra in mixtures, allowing for the determination of Rifampicin and its impurities without the need for a separation step. nih.gov

Stability-Indicating Assays: UV-spectrophotometric methods can be developed and validated as stability-indicating assays for Rifampicin. docsdrive.com This involves subjecting the drug to stress conditions to induce degradation and then analyzing the samples to see if the method can distinguish the intact drug from its degradation products. docsdrive.com

A study on the validation of a UV spectrophotometric method for Rifampicin reported linearity over a concentration range of 5-13 µg/ml, with percentage recoveries of nearly 98-100%, indicating the accuracy of the method. ajpamc.com Another study developed a method with a linearity range of 2.5–35.0 μg/mL. frontiersin.org

Advanced Detection Systems

Diode-Array Detection (DAD)

Diode-Array Detection (DAD), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful tool for the analysis of Rifampicin and its related substances. A DAD detector measures the absorbance of the eluent from the HPLC column across a range of wavelengths simultaneously. This provides a three-dimensional data set of absorbance, wavelength, and time, which is highly valuable for impurity profiling.

Key applications of HPLC-DAD in Rifampicin impurity analysis include:

Peak Purity Assessment: DAD allows for the assessment of peak purity by comparing the UV spectra at different points across a single chromatographic peak. If the spectra are identical, the peak is likely pure. If they differ, it indicates the presence of a co-eluting impurity.

Identification of Related Substances: A qualitative analysis method has been established to identify related substances of Rifampicin by correlating the spectra obtained from HPLC-DAD. nih.gov This method uses standard chromatographic and spectral data to identify peaks in samples by calculating correlation coefficients. nih.gov

Method Validation: HPLC-DAD methods for the simultaneous determination of Rifampicin and other drugs have been developed and validated for parameters such as linearity, accuracy, and precision.

Fluorescence Detection

Fluorescence detection is a highly sensitive analytical technique that can be used for the detection of Rifampicin. This method is based on the principle that certain molecules, when excited by light of a specific wavelength, will emit light of a longer wavelength. The intensity of the emitted light is proportional to the concentration of the fluorescent substance.

A method has been developed for the detection of Rifampicin based on its ability to quench the fluorescence of bovine serum albumin-stabilized gold nanoclusters (BSA-Au NCs). nih.govnih.gov The decreased fluorescence intensity of the BSA-Au NCs in the presence of Rifampicin allows for its sensitive detection. nih.govnih.gov This method has been shown to have a detection range of 0.5 to 823 µg/mL and a detection limit of 70 ng/mL. nih.govnih.govescholarship.org While this specific application was for detecting Rifampicin in urine, the principle of fluorescence quenching could potentially be adapted for the detection and quantification of certain impurities, provided they also interact with the fluorescent probe.

Evaporative Light Scattering Detection (ELSD)

Evaporative Light Scattering Detection (ELSD) is a universal detection method that is particularly useful for the analysis of compounds that lack a UV chromophore, making them difficult to detect by UV-Vis or DAD detectors. biopharmaspec.comnih.gov The principle of ELSD involves nebulizing the column eluent into an aerosol, evaporating the mobile phase, and then measuring the light scattered by the non-volatile analyte particles. wikipedia.org

The application of ELSD in the analysis of Rifampicin impurities is beneficial for:

Detecting Non-Chromophoric Impurities: Some potential impurities in Rifampicin may not have significant UV absorbance. ELSD provides a means to detect and quantify these compounds.

Universal Detection: ELSD can detect any analyte that is less volatile than the mobile phase, making it a versatile detector for impurity profiling. wikipedia.org

Gradient Compatibility: Unlike refractive index detection, ELSD is compatible with gradient elution methods in HPLC, which are often necessary for separating complex mixtures of impurities. nih.gov

However, it is important to note that ELSD can sometimes produce spike peaks in the chromatograms, especially when analyzing highly concentrated test solutions for impurity control at low levels. researchgate.netnih.gov Careful optimization of ELSD and liquid chromatography parameters is necessary to avoid such issues. nih.gov

Analytical Method Validation for Impurity Determination

The validation of analytical methods used for the determination of Rifampicin impurities is crucial to ensure the reliability and accuracy of the results. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ijpca.org

The key validation parameters for an impurity determination method include:

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpca.org For Rifampicin, this would involve demonstrating that the method can distinguish between Rifampicin and its known impurities, such as Rifampicin quinone. ijpca.org

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. frontiersin.org

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is added to the sample and the percentage recovery is calculated. frontiersin.org

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. frontiersin.org

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. frontiersin.org

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes typical validation parameters for a UV spectrophotometric method for Rifampicin analysis.

| Validation Parameter | Typical Value/Range |

| Linearity Range | 2.5–35.0 μg/mL frontiersin.org |

| Intraday Precision (% RSD) | 1.09 to 1.70% frontiersin.org |

| Inter-day Precision (% RSD) | 1.63 to 2.99% frontiersin.org |

| Accuracy (% Recovery) | 96.7 ± 0.9 to 101.1 ± 0.4% frontiersin.org |

| Limit of Detection (LOD) | 0.83 μg/mL frontiersin.org |

| Limit of Quantitation (LOQ) | 2.52 μg/mL frontiersin.org |

This table presents data from a study on the validation of a UV spectrophotometric method for Rifampicin. frontiersin.org

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. In the context of Rifampicin impurity analysis, specificity studies are crucial to ensure that the peaks corresponding to the impurities are well-resolved from the main Rifampicin peak and from each other.

To demonstrate specificity, a common approach involves spiking the Rifampicin sample with known impurities and observing the separation. For instance, in the development of a stability-indicating RP-HPLC method, a study was conducted by running solutions of a placebo, a blank, the impurity Rifampicin quinone, and the test solution in an HPLC system. The objective was to confirm the absence of interference from the blank, placebo, or other known impurities at the elution time of Rifampicin and its impurities. The peak purity of Rifampicin in the test solution is also assessed to ensure it is not co-eluting with any other component. In one such study, the purity angle of the Rifampicin peak was found to be 0.066, while the purity threshold was 0.225, indicating that the peak was pure and the method was specific.

Furthermore, the development of orthogonal methods, such as Supercritical Fluid Chromatography (SFC), can provide a different separation mechanism to confirm the specificity of a primary method like RPLC. SFC has been shown to offer particular selectivity for Rifampicin and its impurities, including Rifampicin quinone (RQ), Rifamycin SV (RSV), Rifampicin N-oxide (RNO), and 3-formylrifamycin SV (3-FR).

Linearity and Calibration Range Assessment

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentration of an analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the analysis of Rifampicin and its impurities, linearity is typically established by injecting a series of solutions with known concentrations of the analytes. The response (peak area) is then plotted against the concentration, and a linear regression analysis is performed. A good linear relationship is indicated by a correlation coefficient (r²) close to 1.

Several studies have reported the linearity of analytical methods for Rifampicin and its related compounds. For example, one HPLC method demonstrated good linearity for Rifampicin over a concentration range of 2.5–35.0 μg/mL. Another study using a monolithic column showed linearity for various impurities over different ranges: 1-40 µg/mL for Rifamycin SV, Rifampicin N-oxide, and 3-formylrifamycin SV, and 1.5-60 µg/mL for Rifampicin quinone. A different RP-HPLC method established a linearity range of 0.10 mg/ml to 0.30 mg/ml for Rifampicin.

The following table summarizes the linearity data from various studies:

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Rifampicin | 2.5–35.0 | Not Specified | |

| Rifamycin SV | 1-40 | Not Specified | |

| Rifampicin N-oxide | 1-40 | Not Specified | |

| 3-formylrifamycin SV | 1-40 | Not Specified | |

| Rifampicin quinone | 1.5-60 | Not Specified | |

| Rifampicin | 1.95-250 | 0.9996 |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are crucial parameters for impurity profiling, as they define the sensitivity of the analytical method. These values are often determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

For Rifampicin and its impurities, various analytical methods have reported a range of LOD and LOQ values, demonstrating their suitability for detecting and quantifying trace-level impurities. For instance, an HPLC method using a monolithic column reported an LOD of 0.2 µg/mL and an LOQ of 1 µg/mL for Rifampicin and its four related compounds. Another study reported an LOD and LOQ for Rifampicin as 0.83 and 2.52 μg/mL, respectively.

The table below presents the LOD and LOQ values for Rifampicin and its impurities from different analytical methods:

| Analyte(s) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

|---|---|---|---|

| Rifampicin and its four related compounds | 0.2 | 1 | |

| Rifampicin | 0.83 | 2.52 | |

| Rifampicin | 0.607 | 1.841 | |

| Rifampicin | 3.0 | 9.2 | |

| 1-methyl-4-nitrosopiperazine (B99963) (MNP) | 0.15 ppm | Not Specified |

Accuracy and Precision (Repeatability and Intermediate Precision)

Accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix. Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Repeatability (intra-day precision) refers to the precision under the same operating conditions over a short interval of time, while intermediate precision (inter-day precision) expresses the variation within the same laboratory on different days, with different analysts, or with different equipment.

For Rifampicin impurity analysis, accuracy is typically evaluated by spiking the sample with known amounts of impurities at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit) and calculating the percentage recovery. Precision is determined by repeatedly analyzing a homogenous sample and calculating the %RSD of the results.

In one study, the accuracy of a method for Rifampicin and its impurities was found to be between 99.7% and 100.5%. Another study reported accuracy in terms of recovery ranging from 96.7 ± 0.9% to 101.1 ± 0.4%. The intra-day and inter-day precision for the analysis of Rifampicin and its related compounds were reported to be less than 2.5% in terms of %RSD. Another method showed intra-day and inter-day precision with %RSD ranging from 1.09 to 1.70% and 1.63 to 2.99%, respectively.

The following table provides a summary of accuracy and precision data from various studies:

| Parameter | Analyte(s) | Result | Reference |

|---|---|---|---|

| Accuracy (Recovery) | Rifampicin and its related compounds | 99.7% - 100.5% | |

| Accuracy (Recovery) | Rifampicin | 96.7 ± 0.9% to 101.1 ± 0.4% | |

| Intra-day Precision (%RSD) | Rifampicin and its related compounds | < 2.5% | |

| Inter-day Precision (%RSD) | Rifampicin and its related compounds | < 2.5% | |

| Intra-day Precision (%RSD) | Rifampicin | 1.09% - 1.70% | |

| Inter-day Precision (%RSD) | Rifampicin | 1.63% - 2.99% | |

| Method Precision (%RSD) | Rifampicin | 0.9% |

Method Robustness Evaluation

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness is a critical component of method validation and is essential to ensure that the method is reliable for routine use in different laboratories and with different instruments.

To assess the robustness of an analytical method for Rifampicin impurities, small, deliberate changes are made to various chromatographic parameters. These parameters can include the flow rate of the mobile phase, the column temperature, the pH of the mobile phase, and the composition of the mobile phase. The effect of these changes on the analytical results, such as retention time, peak area, and resolution, is then evaluated.

For example, in the validation of an LC-MS/MS method for a Rifampicin impurity, robustness was evaluated by varying the column temperature by ±5 °C, the autosampler temperature by ±5 °C, the flow rate by ±0.05 mL/min, and the mobile phase composition by ±2% of eluent B. The results of these variations confirmed the robustness of the method. Similarly, another study validated the robustness of their HPLC method, ensuring its reliability for routine analysis.

Development of Stability-Indicating Methods

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is also capable of separating and quantifying the degradation products. The development of such methods is a regulatory requirement and is crucial for assessing the stability of a drug substance and drug product over time.

To develop a stability-indicating method for Rifampicin, the drug substance is subjected to forced degradation studies under various stress conditions, such as acid and alkali hydrolysis, oxidation, photolysis, and thermal stress. The stressed samples are then analyzed using the developed method to demonstrate that the degradation products are well-separated from the parent drug and from each other.

Several stability-indicating HPLC methods have been developed for Rifampicin. In one study, Rifampicin was found to undergo complete degradation under acid-, base-, and oxidation-induced stress conditions but was stable under other stress conditions. The developed method was able to effectively separate the degradation products from the intact drug. Another study also reported a stability-indicating RP-HPLC method where Rifampicin was found to degrade sufficiently under all applied chemical and physical stress conditions, demonstrating the suitability of the method for stability testing.

Formation Kinetics and Degradation Pathways of Rifampicin Impurities

Kinetic Studies of Impurity Generation under Defined Conditions

The degradation of Rifampicin (B610482) and the consequent formation of impurities often follow specific kinetic models. For instance, the oxidative degradation of Rifampicin to Rifampicin Quinone has been shown to follow first-order degradation kinetics, particularly at temperatures above 40°C. researchgate.net This implies that the rate of degradation is directly proportional to the concentration of Rifampicin.

Under acidic conditions, Rifampicin undergoes hydrolysis, a reversible reaction, which leads to the formation of 3-formylrifamycin and 1-amino-4-methylpiperazine (B1216902). scite.ai The presence of other substances, such as isoniazid, can accelerate this degradation process. nih.gov The concentration of Rifampicin itself can also influence the degradation rate, with higher degradation observed in lower drug concentration solutions. semanticscholar.orgresearchgate.net The degradation kinetics in solution often exhibit a biphasic nature, as observed in concentration-time plots. semanticscholar.orgresearchgate.net

Influence of Environmental Factors on Impurity Formation

The formation of Rifampicin impurities is significantly influenced by various environmental factors. Understanding these influences is critical for controlling the degradation process during manufacturing, storage, and administration.

Temperature-Dependent Degradation Pathways

Temperature is a critical factor in the stability of Rifampicin. The drug exhibits significant instability at temperatures above 40°C, with oxidative degradation being the predominant pathway, leading to the formation of Rifampicin Quinone. researchgate.net Studies on Rifampicin polymorphs have shown that thermal decomposition begins at different temperatures for different crystalline forms. For instance, polymorph I, the more thermally stable form, starts to decompose around 245°C, while polymorph II undergoes thermal decomposition simultaneously with recrystallization at a lower temperature. scielo.brscielo.br

Forced degradation studies have revealed that heating is a significant factor in the formation of certain impurities. For example, the content of 1-methyl-4-nitrosopiperazine (B99963) (MNP), a nitrosamine (B1359907) impurity, was found to increase significantly when Rifampicin was stored at elevated temperatures (40°C and 60°C) for 30 days. frontiersin.org Interestingly, Rifampicin Quinone in solution can undergo a temperature-dependent chemical conversion back to Rifampicin at physiologically relevant temperatures (30-50°C). nih.govnih.gov

The following table summarizes the effect of temperature on Rifampicin degradation:

| Temperature | Observation | Key Impurity Formed |

| > 40°C | Critical instability, follows first-order degradation kinetics. researchgate.net | Rifampicin Quinone researchgate.net |

| 30-50°C | Rifampicin Quinone in solution can convert back to Rifampicin. nih.govnih.gov | - |

| 40°C (30 days) | 25% increase in MNP content. frontiersin.org | 1-methyl-4-nitrosopiperazine (MNP) frontiersin.org |

| 60°C (30 days) | Over 100% increase in MNP content. frontiersin.org | 1-methyl-4-nitrosopiperazine (MNP) frontiersin.org |

| 175-195°C | Isothermal decomposition of polymorph II. scielo.br | Decomposition products |

| 200-230°C | Isothermal decomposition of polymorph I. scielo.br | Decomposition products |

pH Effects on Impurity Profile

The stability of Rifampicin is highly dependent on the pH of the surrounding medium. It is unstable in highly acidic solutions, with maximum stability observed at a pH of 4.0. semanticscholar.orgresearchgate.net In acidic environments, Rifampicin undergoes hydrolysis to produce 3-formyl rifamycin (B1679328) SV and 1-amino-4-methylpiperazine. nih.gov At a low pH, Rifampicin can also decompose to 3-F-RIF. researchgate.net The degradation is more pronounced in fasting pH conditions (around pH 2). researchgate.net In neutral pH, the drug is relatively stable, while decomposition is observed in both acidic and basic conditions. researchgate.net The presence of different buffers can also affect stability, with acetate (B1210297) buffer showing the most adverse effect, followed by chloroacetate (B1199739) and phosphate (B84403) buffers. semanticscholar.orgresearchgate.net Formate (B1220265) buffer, however, appears to have no significant adverse effect. semanticscholar.orgresearchgate.net

The table below outlines the impact of pH on Rifampicin stability:

| pH Condition | Effect on Rifampicin Stability | Major Degradation Products |

| Highly Acidic (e.g., pH 2) | Unstable, pronounced degradation. semanticscholar.orgresearchgate.netresearchgate.net | 3-formyl rifamycin SV, 1-amino-4-methylpiperazine, 3-F-RIF. nih.govresearchgate.net |

| pH 4.0 | Maximum stability. semanticscholar.orgresearchgate.net | - |

| Neutral | Stable. researchgate.net | - |

| Basic | Decomposition observed. researchgate.net | Degradation products |

Impact of Oxygen and Oxidation Conditions

Oxidation is a primary degradation pathway for Rifampicin, leading to the formation of Rifampicin Quinone. researchgate.net This process can be enzymatic, as demonstrated by the use of the bacterial enzyme CotA-laccase, which catalyzes the oxidation of Rifampicin to Rifampicin Quinone. chemistryviews.org The presence of oxygen is a key factor in this degradation. In a dark degradation reaction, dissolved oxygen can react with electrons to produce superoxide (B77818) radicals (˙O²⁻), which then participate in the degradation of Rifampicin. rsc.org

Photodegradation Mechanisms

Rifampicin is susceptible to degradation upon exposure to light. Photocatalytic degradation studies using zinc oxide (ZnO) or titanium dioxide (TiO2) nanoparticles under solar or UV irradiation have shown that Rifampicin can be effectively degraded. researchgate.netresearchgate.net The mechanism involves the generation of reactive oxygen species, such as hydroxyl radicals (˙OH), which then attack and degrade the Rifampicin molecule. rsc.org The efficiency of photodegradation can be influenced by factors such as the concentration of the photocatalyst, the initial concentration of Rifampicin, and the pH of the solution. researchgate.netresearchgate.net

Humidity and Moisture Effects

Moisture can also play a role in the degradation of Rifampicin, although its effect can be dependent on the formulation and the presence of other substances. In a study on co-spray dried powders, the aerosolization of hygroscopic kanamycin (B1662678) was significantly affected by humidity, while the hydrophobic Rifampicin-only powder was unaffected. nih.gov However, in combination powders, high relative humidity (75% RH) led to moisture uptake and agglomeration of particles. nih.gov Another study investigating the moisture gain of anti-tuberculosis drugs under accelerated conditions (40°C and 75% RH) found that weight gain was primarily associated with samples containing ethambutol, with Rifampicin itself not showing significant moisture uptake. nih.gov

In-Depth Analysis of Rifampicin Impurity 4 Formation Eludes Scientific Literature

A thorough investigation into the formation kinetics and degradation pathways of a specific rifampicin impurity, identified as "Rifampicin Impurity 4" or chemically as 25-Deacetyl 27-Demethyl Rifampicin, reveals a significant gap in publicly available scientific research. Despite a comprehensive search for data pertaining to its development under forced degradation conditions, specific details regarding its formation mechanisms under acidic, basic, oxidative, thermal, and photolytic stress remain largely undocumented in peer-reviewed literature and regulatory findings.

Forced degradation studies are a critical component of pharmaceutical development, designed to understand the intrinsic stability of a drug substance by subjecting it to harsh conditions. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.

While the degradation of the parent compound, Rifampicin, is well-documented, the specific pathways leading to Impurity 4 are not clearly defined. General degradation of Rifampicin is known to occur through several mechanisms:

Acidic Hydrolysis: In acidic solutions, Rifampicin primarily undergoes hydrolysis of the azomethine bond to yield 3-formylrifamycin SV and 1-amino-4-methylpiperazine. scite.aiscielo.brnih.govresearchgate.net

Oxidation: The presence of oxygen, particularly under alkaline conditions (pH 7.5 to 9.0), leads to the oxidation of Rifampicin, forming Rifampicin Quinone as a major degradation product. scielo.brchemistryviews.org

Thermal Degradation: Studies on the thermal behavior of Rifampicin show that it undergoes decomposition at elevated temperatures, with the process occurring in multiple stages. scielo.brscielo.br However, specific products like 25-Deacetyl 27-Demethyl Rifampicin are not explicitly identified as resulting from this stress condition.

Metabolism: The primary metabolite of Rifampicin in the body is 25-desacetyl-rifampicin, formed through deacetylation. nih.gov While this indicates the lability of the acetyl group, it does not account for the concurrent demethylation at the C27 position observed in Impurity 4.

The challenge in generating a detailed report as per the specified outline lies in the absence of studies that have isolated and characterized "Rifampicin Impurity 4" (25-Deacetyl 27-Demethyl Rifampicin) and then subjected it to forced degradation to understand its formation kinetics and mechanistic pathways. The current body of scientific literature focuses on more common and abundant degradants. Without dedicated research on this specific impurity, any discussion on its formation kinetics, the specific impact of different stressors, and the chemical reactions involved would be speculative.

Therefore, while the identity of Rifampicin Impurity 4 is known within pharmaceutical reference standards, the detailed scientific understanding of its formation and degradation behavior, as required by the requested article structure, is not available in the accessed scientific literature.

Mechanistic Investigations of Impurity Formation Pathways

Role of Impurity Precursors and Intermediates

The formation of Rifampicin impurities is a multifaceted process, with the specific impurity profile being heavily dependent on the manufacturing process, storage conditions, and the presence of other reactive species. Among the known impurities, "Rifampicin impurity 4," chemically identified as 25-Desacetyl-27-demethyl Rifampicin, presents a unique case. While detailed kinetic studies specifically targeting the formation of this impurity are not extensively documented in publicly available literature, its structure suggests a formation pathway involving key precursors and intermediates.

The primary precursor to Rifampicin impurity 4 is Rifampicin itself. The initial and crucial step in the degradation of Rifampicin under various conditions is its hydrolysis. In acidic environments, Rifampicin is known to hydrolyze to 3-formylrifamycin SV. This hydrolysis is a key branching point in the degradation cascade of Rifampicin.

Another significant degradation product of Rifampicin is Rifampicin quinone, formed through oxidation, particularly under alkaline conditions. While Rifampicin quinone is a well-characterized impurity, its direct role as a precursor to Rifampicin impurity 4 is not clearly established. However, the oxidative environment that favors the formation of the quinone could potentially contribute to other degradative pathways.

The table below summarizes the key precursors and intermediates in the degradation of Rifampicin, which can indirectly influence the formation of various impurities, including Rifampicin impurity 4.

| Precursor/Intermediate | Role in Degradation Pathway | Conditions Favoring Formation |

|---|---|---|

| Rifampicin | Primary precursor for all degradation products | All conditions that lead to degradation |

| 3-Formylrifamycin SV | Key intermediate formed by hydrolysis of Rifampicin | Acidic conditions |

| Rifampicin Quinone | Major oxidation product of Rifampicin | Alkaline conditions, presence of oxygen |

Interactions with Excipients and Co-Formulated Active Pharmaceutical Ingredients

The stability of an active pharmaceutical ingredient (API) like Rifampicin is not solely dependent on its intrinsic chemical properties but is also significantly influenced by its interactions with excipients within the formulation and with other co-formulated APIs. These interactions can lead to the formation of new impurities or accelerate the degradation of the API.

A notable and well-documented interaction is that between Rifampicin and Isoniazid, two first-line anti-tuberculosis drugs that are often co-formulated. This interaction is particularly pronounced in acidic environments, such as that of the stomach. The presence of Isoniazid has been shown to significantly accelerate the degradation of Rifampicin. The primary mechanism of this interaction involves the hydrolysis of Rifampicin to 3-formylrifamycin SV, which then reacts with Isoniazid. While this interaction is known to impact the bioavailability of Rifampicin, its direct influence on the formation kinetics of Rifampicin impurity 4 is not well-defined in the literature. However, any interaction that promotes the degradation of the primary Rifampicin molecule could potentially contribute to the formation of various downstream impurities.

The interaction between Rifampicin and Isoniazid under acidic conditions can be summarized by the following degradation data:

| Condition | Observed Effect | Key Reaction |

|---|---|---|

| Rifampicin and Isoniazid in acidic medium (e.g., simulated gastric fluid) | Accelerated degradation of Rifampicin | Hydrolysis of Rifampicin to 3-formylrifamycin SV, which then reacts with Isoniazid |

Regarding excipients, the potential for interactions is vast and depends on the specific excipients used in the formulation. Common excipients can contain reactive functional groups or impurities that may interact with the API. For instance, excipients with acidic properties could contribute to the acid-catalyzed hydrolysis of Rifampicin. Similarly, oxidizing agents present as impurities in excipients could promote the formation of Rifampicin quinone and other oxidation products.

While specific studies detailing the role of particular excipients in the formation of Rifampicin impurity 4 are scarce, the general principles of API-excipient compatibility are highly relevant. A thorough understanding of the chemical nature of both the API and the excipients is crucial to prevent unwanted interactions and ensure the stability and quality of the final drug product.

Control Strategies for Rifampicin Impurities in Pharmaceutical Manufacturing

Application of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. gmpinsiders.com Implementing QbD principles allows for a proactive approach to controlling Rifampicin (B610482) impurities by designing quality into the product and the manufacturing process from the outset.

Risk Assessment for Impurity Profile

A foundational step in the QbD framework is a thorough risk assessment to identify and understand the potential impurities that may arise during the synthesis, purification, and storage of Rifampicin. This involves identifying their sources and evaluating the risk they pose to patient safety. Key impurities of concern include process-related impurities, degradation products, and potentially genotoxic impurities (GTIs). nih.gov

For Rifampicin, the risk assessment would focus on several known impurities. One significant concern is the nitrosamine (B1359907) impurity, 1-methyl-4-nitrosopiperazine (B99963) (MNP), which is classified as a probable human carcinogen. ilepfederation.orgnih.gov The sources of MNP can be traced back to contaminated raw materials used in the production process or as a degradation product formed under certain conditions. nih.govnih.gov Other common impurities include Rifampicin Quinone (RQ), Rifampicin N-Oxide (RNO), and unreacted starting materials like 3-formylrifamycin SV (3-FR). nih.gov

The following table outlines a simplified risk assessment for key Rifampicin impurities.

| Impurity Name | Potential Source(s) | Associated Risk |

| 1-methyl-4-nitrosopiperazine (MNP) | Synthesis pathway (from 1-amino-4-methylpiperazine), degradation product. nih.gov | High (Potential genotoxicity/carcinogenicity). nih.govresearchgate.net |

| Rifampicin Quinone (RQ) | Oxidation (degradation product). nih.gov | Moderate (Affects potency and product stability). |

| Rifampicin N-Oxide (RNO) | Oxidation (degradation product). nih.gov | Moderate (Affects potency and product stability). |

| 3-formylrifamycin SV (3-FR) | Unreacted intermediate from synthesis. nih.govgoogle.com | Low (Process-related impurity, typically controlled by purification). |

Identification of Critical Quality Attributes (CQAs) Related to Impurities

Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. gmpinsiders.com For Rifampicin, the primary CQA related to impurities is the "Impurity Profile." This overarching CQA is broken down into specific limits for individual and total impurities, with particularly stringent limits for any identified genotoxic impurities.

Examples of CQAs for Rifampicin API related to impurities include:

Identification and Control of Known Impurities: Each specified impurity, such as Rifampicin Quinone and Rifampicin N-Oxide, must be below a defined threshold. nih.gov

Limit on Unspecified Impurities: A general limit for any single unknown impurity is established. A purification method has been developed to ensure unknown single impurities are less than 0.1%. google.com

Total Impurity Limit: The sum of all impurities must not exceed a specified percentage.

Control of Genotoxic Impurities: A specific, stringent limit for potentially genotoxic impurities like MNP is crucial. The FDA has recommended a daily limit for MNP. ilepfederation.orgresearchgate.net

Establishment of Design Space for Impurity Control

The "Design Space" is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. researchgate.net Operating within the design space is not considered a change and ensures that the CQAs are consistently met.

For Rifampicin impurity control, establishing a design space involves systematically studying the impact of various process parameters on the formation of impurities like RQ, RNO, and MNP. This is often achieved using statistical Design of Experiments (DoE). For instance, a factorial design could be used to study how temperature, pH, and reaction time collectively impact the level of a specific degradation product. The results would define a proven acceptable range for these parameters, ensuring the final API meets its impurity profile CQA.

Optimization of Synthetic Routes for Impurity Minimization

A deep understanding of the reaction mechanism and the stability of intermediates is key to designing a synthetic route that inherently minimizes impurity formation. This involves careful control of process parameters and judicious selection of materials.

Process Parameter Control (e.g., pH, Temperature, Reaction Time)

The conditions under which a chemical reaction is performed can significantly influence the impurity profile of the final product.

Temperature: Temperature is a critical parameter in Rifampicin synthesis and purification. Forced degradation studies have shown that elevated temperatures can significantly increase the formation of the MNP impurity. nih.gov Conversely, controlled cooling is essential during crystallization to ensure high purity. For example, a purification process involves heating a solution to 70-80°C for dissolution, followed by slow cooling to 0-5°C to crystallize the pure product, effectively removing impurities. google.com Another crystallization method specifies heating to 50-57°C before cooling to 0-10°C to obtain the desired crystal form and purity. google.com

pH: The pH of the reaction mixture can influence both the reaction rate and the formation of degradation products. Studies have indicated that acidic conditions, along with oxygen and humidity, can promote the degradation of Rifampicin to form MNP. nih.gov Therefore, maintaining control over pH during synthesis and workup is vital.

Reaction Time: Adequate reaction time is necessary to drive the synthesis to completion, thereby minimizing the levels of unreacted starting materials and intermediates, such as 3-formylrifamycin SV, in the final product. google.com

The following table summarizes the impact of process parameters on Rifampicin impurities.

| Process Parameter | Impact on Impurity Formation | Control Strategy |

| Temperature | High temperatures can accelerate the formation of degradation products, including MNP. nih.govnih.gov | Strict temperature control during reaction, extraction, and crystallization steps. google.comgoogle.com |

| pH | Acidic conditions can contribute to the degradation of Rifampicin into MNP. nih.gov | Maintaining optimal pH ranges throughout the process; use of appropriate bases for neutralization. google.com |

| Reaction Time | Insufficient time can lead to higher levels of unreacted intermediates. | Optimization and strict monitoring of reaction duration to ensure completion. |

Selection of Raw Materials and Reagents

The quality of the starting materials and reagents used in the synthesis of Rifampicin is paramount to controlling the final impurity profile.

The presence of impurities in raw materials can lead to the formation of new impurities in the final API or carry through the process. A key example is the starting material 1-amino-4-methylpiperazine (B1216902), which can be a source of the genotoxic impurity MNP. nih.gov Therefore, stringent specifications and testing for this and other raw materials are necessary to prevent the introduction of problematic impurities.